![molecular formula C15H12N2S B11859320 4-[(4-Methylphenyl)sulfanyl]quinazoline CAS No. 3458-44-4](/img/structure/B11859320.png)
4-[(4-Methylphenyl)sulfanyl]quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Methylphenyl)sulfanyl]quinazoline is an organic compound belonging to the class of quinazolinamines. These are heterocyclic aromatic compounds containing a quinazoline moiety substituted by one or more amine groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methylphenyl)sulfanyl]quinazoline typically involves the reaction of quinazoline derivatives with 4-methylthiophenol. One common method includes the nucleophilic substitution reaction where the quinazoline derivative is treated with 4-methylthiophenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(4-Methylphenyl)sulfanyl]quinazoline can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The quinazoline ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced quinazoline derivatives.
Substitution: Halogenated or nitrated quinazoline derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 4-[(4-Methylphenyl)sulfanyl]quinazoline involves its interaction with specific molecular targets. In medicinal chemistry, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the suppression of cancer cell growth or the reduction of microbial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Alkenylsulfanyl)quinazolines: These compounds have similar structures but differ in the alkenyl group attached to the sulfur atom.
4-Quinazolinones: These derivatives have a carbonyl group at the 4-position instead of a sulfanyl group.
Uniqueness
4-[(4-Methylphenyl)sulfanyl]quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylphenylsulfanyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for drug development .
Propriétés
Numéro CAS |
3458-44-4 |
|---|---|
Formule moléculaire |
C15H12N2S |
Poids moléculaire |
252.3 g/mol |
Nom IUPAC |
4-(4-methylphenyl)sulfanylquinazoline |
InChI |
InChI=1S/C15H12N2S/c1-11-6-8-12(9-7-11)18-15-13-4-2-3-5-14(13)16-10-17-15/h2-10H,1H3 |
Clé InChI |
MPDLTNZOSNDGOF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)SC2=NC=NC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(5,7-Dichloroquinolin-8-yl)oxy]acetonitrile](/img/structure/B11859240.png)

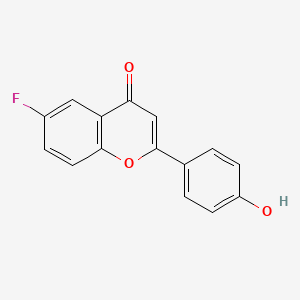
![Ethyl 4-chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11859256.png)
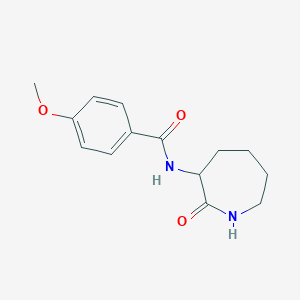
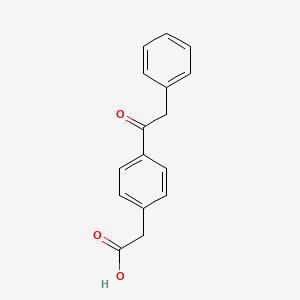
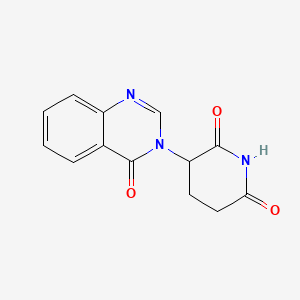




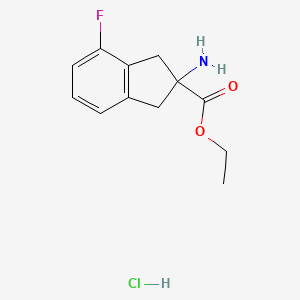
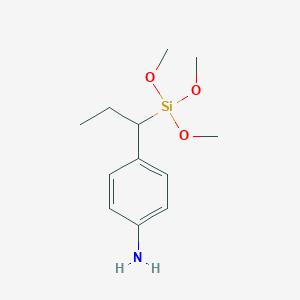
![N'-hydroxy-3-(1H-imidazo[4,5-b]pyridin-2-yl)benzenecarboximidamide](/img/structure/B11859332.png)
